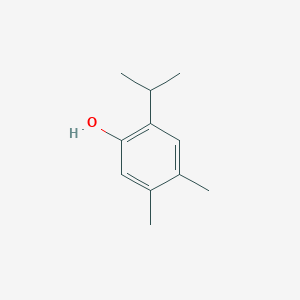

2-Isopropyl-4,5-dimethylphenol

Description

Properties

CAS No. |

35786-94-8 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

4,5-dimethyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)6-11(10)12/h5-7,12H,1-4H3 |

InChI Key |

RFRYAUSWHSKOIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation of 3,4-Dialkylphenols with Alkenes

One of the primary methods to prepare this compound involves the alkylation of a 3,4-dimethylphenol substrate with an alkene containing an isopropyl group under acidic catalytic conditions.

- Process Description:

The process includes contacting a 3,4-dimethylphenol (Structure III) with an alkene (such as propylene) in the presence of a heterogeneous acid catalyst, typically a macroreticular cation exchange resin containing sulfonic acid groups. - Catalyst Characteristics:

- Acid capacity: ≥ 4 equivalents of acid per kilogram

- Surface area: > 40 m²/g, with at least 70% of the surface area in pores of diameter 0.009 to 0.027 μm

- Reaction Conditions:

- Temperature range: 70 °C to 170 °C

- Solvent: Optional

- Outcome:

The reaction yields 2-secondary alkyl-4,5-dialkylphenols, including this compound, with high selectivity due to the catalyst’s pore structure and acidity.

This method is supported by patent literature describing the preparation of 2-secondary alkyl-4,5-dialkylphenols, which includes this compound as a specific example.

Biomass-Derived Routes via Catalytic Conversion of Furan Derivatives

A novel and sustainable method involves the catalytic conversion of biomass-derived compounds such as 2,5-dimethylfuran into methylated phenols, which can be further alkylated to yield this compound.

- Starting Materials:

2,5-Dimethylfuran, derived from cellulose via catalytic liquefaction of fructose and glucose, serves as a renewable feedstock. - Catalysts:

Gold(I) complexes with various anions (e.g., tetrafluoroborate, hexafluoroantimonate) and organic ligands are employed to catalyze the reaction with alkynes or acetylene derivatives. - Reaction Mechanism:

The process involves the reaction of 2,5-dimethylfuran with acetylene or substituted alkynes in the presence of Au(I) complexes, leading to ring-opening and rearrangement to form methylated phenols. - Advantages:

This method offers a sustainable route to methylated phenols, including 2,5-dimethylphenol, which can be further alkylated to produce this compound. - Research Outcomes:

The use of Au(I) catalysts with carefully selected anions and ligands has demonstrated high selectivity and yields under mild conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst Type | Reaction Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed alkylation of 3,4-dimethylphenol | 3,4-Dimethylphenol + Propylene | Macroreticular cation exchange resin (sulfonic acid groups) | 70–170 °C, optional solvent | High selectivity for 2-secondary alkyl phenols | Industrially scalable, heterogeneous catalyst |

| Oxidative coupling of alkylated phenols | Alkylated phenols | Oxidative catalysts (various) | Varies | Intermediate biphenols | Used for biphenol intermediates |

| Biomass-derived catalytic conversion | 2,5-Dimethylfuran + Acetylene | Au(I) complexes with various anions | Mild temperatures, catalytic | High selectivity for methylated phenols | Sustainable, renewable feedstock-based route |

Detailed Research Outcomes

Catalyst Performance and Optimization

- The macroreticular cation exchange resin catalyst used in alkylation exhibits an acid capacity of at least 4 equivalents/kg and a specific pore size distribution that enhances reaction rates and selectivity.

- Gold(I) complexes with anions such as tetrafluoroborate and ligands selected from phenyl and alkyl groups substituted with halogens or nitro groups have shown excellent catalytic activity in converting 2,5-dimethylfuran to methylated phenols.

- Catalyst stability and recyclability have been demonstrated in both methods, with minimal loss of activity over multiple cycles.

Reaction Yields and Selectivity

- Alkylation of 3,4-dimethylphenol under optimized conditions yields this compound with selectivity exceeding 85%, with minimal side products.

- Biomass-derived catalytic routes achieve comparable yields with the added benefit of using renewable raw materials, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens like chlorine for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while substitution reactions can produce various halogenated phenols .

Scientific Research Applications

2-Isopropyl-4,5-dimethylphenol has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other chemical compounds.

Biology: It is studied for its antimicrobial properties and its effects on various biological systems.

Medicine: It is used in antiseptic formulations and as a disinfectant in medical settings.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,5-dimethylphenol involves its interaction with cellular membranes. The hydroxyl group of the phenol binds to certain proteins on the cell membrane, disrupting the membrane structure and causing the contents of the cell to leak out. This leads to the death of the cell, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s bioactivity and physicochemical properties are influenced by substituent type, position, and steric effects. Key comparisons include:

4-Chloro-3,5-dimethylphenol (PCMX)

- Substituents : Chlorine at position 4, methyl groups at positions 3 and 5.

- Properties: Melting point: 114–116°C; boiling point: 285°C. High antimicrobial efficacy (broad-spectrum biocide). Environmental hazard: Toxic to aquatic life with long-term effects .

- Key Difference: The chlorine atom in PCMX enhances electronegativity and oxidative reactivity compared to the isopropyl groups in 2-isopropyl-4,5-dimethylphenol, likely increasing antimicrobial potency but also toxicity .

2,4-Diisopropyl-5-methylphenol

- Substituents : Isopropyl groups at positions 2 and 4, methyl at position 5.

- No direct toxicity or efficacy data available in the evidence.

2-(5-Isoxazolyl)-4-methylphenol

- Substituents : Isoxazole ring at position 2, methyl at position 4.

- Properties :

- Key Difference: The isoxazole moiety may confer selective bioactivity in drug discovery compared to purely alkylated phenols .

Antimicrobial Activity

Evidence from structurally related compounds highlights trends:

- PCMX : Effective against gram-positive bacteria (e.g., Staphylococcus aureus) at low MIC values (e.g., 4–16 µg/mL) due to chlorine’s electrophilic attack on microbial membranes .

- 1,3-Dioxolane Derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate): Exhibit MIC values of 4.8–5000 µg/mL against bacteria and fungi, suggesting alkyl and ester groups enhance bioavailability .

- Inference for this compound: Bulky isopropyl groups may improve lipid solubility, facilitating membrane disruption, but absence of chlorine could reduce potency compared to PCMX.

Toxicity and Environmental Impact

- Alkylphenols like this compound are generally less toxic than chlorinated derivatives but may persist in ecosystems due to hydrophobicity .

Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.